molecular formula C11H14Br2O2 B2499246 2,4-Dibromo-5-pentylbenzene-1,3-diol CAS No. 2415502-27-9

2,4-Dibromo-5-pentylbenzene-1,3-diol

Cat. No.: B2499246
CAS No.: 2415502-27-9
M. Wt: 338.039
InChI Key: BLFFEMKTLHXRIX-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-pentylbenzene-1,3-diol is an organic compound with the molecular formula C11H14Br2O2. It is a derivative of benzene, featuring two bromine atoms and a pentyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-pentylbenzene-1,3-diol typically involves the bromination of 5-pentylbenzene-1,3-diol. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent, such as acetic acid or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 4 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-pentylbenzene-1,3-diol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The bromine atoms on the benzene ring make it susceptible to further substitution reactions.

    Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl groups to form corresponding alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones .

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-pentylbenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of two bromine atoms and a pentyl group makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,4-dibromo-5-pentylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2O2/c1-2-3-4-5-7-6-8(14)10(13)11(15)9(7)12/h6,14-15H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFFEMKTLHXRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1Br)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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